molecular formula C10H19ClFN3 B12228033 N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12228033
M. Wt: 235.73 g/mol
InChI Key: HSPWGHJFJOEEJK-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is a chemical compound with the molecular formula C10H19ClFN3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-(2-fluoroethyl)-3-methylpyrazole with n-butylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(2-fluoroethyl)-4-methylpyrazol-3-amine
  • N-butyl-1-(2-fluoroethyl)-5-methylpyrazol-4-amine

Uniqueness

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H19ClFN3

Molecular Weight

235.73 g/mol

IUPAC Name

N-butyl-1-(2-fluoroethyl)-3-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H18FN3.ClH/c1-3-4-6-12-10-8-14(7-5-11)13-9(10)2;/h8,12H,3-7H2,1-2H3;1H

InChI Key

HSPWGHJFJOEEJK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CN(N=C1C)CCF.Cl

Origin of Product

United States

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